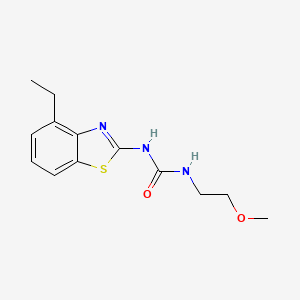

1-(4-ethyl-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea

Description

1-(4-Ethyl-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea is a urea derivative featuring a benzothiazole core substituted with an ethyl group at the 4-position and a 2-methoxyethyl group on the urea moiety. This compound belongs to a class of heterocyclic ureas known for their diverse biological activities, including enzyme inhibition and antiviral properties .

Properties

IUPAC Name |

1-(4-ethyl-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-3-9-5-4-6-10-11(9)15-13(19-10)16-12(17)14-7-8-18-2/h4-6H,3,7-8H2,1-2H3,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDRYTUGRLDGKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethyl-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea typically involves the reaction of 4-ethyl-1,3-benzothiazol-2-amine with 2-methoxyethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethyl-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-ethyl-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Agriculture: It may be used as a pesticide or herbicide due to its biological activity.

Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(4-ethyl-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(1,3-Benzothiazol-2-yl)-3-ethylurea (CAS: 15382-15-7)

- Structure : Lacks the 4-ethyl substitution on the benzothiazole and the 2-methoxyethyl group on urea.

- Molecular Formula : C₁₀H₁₁N₃OS (MW: 221.28 g/mol).

- Key Differences : Simpler structure with fewer substituents; reduced steric hindrance may enhance solubility but lower target specificity compared to the target compound .

1-(4-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea (CID: 750418)

- Structure : Features a 6-methoxy benzothiazole and a 4-chlorophenyl urea substituent.

- Molecular Formula : C₁₅H₁₂ClN₃O₂S (MW: 333.80 g/mol).

1-(3-Aminophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea

- Structure: Contains a 6-methyl benzothiazole and a 3-aminophenyl urea group.

- Molecular Formula : C₁₅H₁₄N₄OS (MW: 298.36 g/mol).

- Key Differences: The amino group introduces polarity, enhancing hydrogen-bonding capacity, which may improve binding to charged biological targets .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | logP* | Solubility (Predicted) | Key Substituents |

|---|---|---|---|---|

| Target Compound | ~293.35 | ~2.5 | Moderate (DMSO soluble) | 4-Ethyl-benzothiazole, 2-methoxyethyl |

| 1-(1,3-Benzothiazol-2-yl)-3-ethylurea | 221.28 | ~1.8 | High | Benzothiazole, ethylurea |

| CID 750418 | 333.80 | ~3.2 | Low | 6-Methoxy-benzothiazole, 4-Cl-Ph |

| 1-(3-Aminophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea | 298.36 | ~2.0 | Moderate | 6-Methyl-benzothiazole, 3-NH₂-Ph |

*logP values estimated using fragment-based methods.

Biological Activity

Chemical Structure and Properties

EBU is characterized by its unique structural features, which contribute to its biological activity. The compound consists of a benzothiazole ring, an ethyl substituent, and a methoxyethyl urea moiety. The molecular formula is CHNOS, with a molecular weight of 272.35 g/mol.

Anticancer Activity

Recent studies have indicated that EBU exhibits significant anticancer properties. In vitro assays demonstrated that EBU inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of EBU on Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| A549 | 12.8 | Cell cycle arrest |

| HCT116 | 10.5 | Inhibition of proliferation |

Antimicrobial Activity

EBU has also shown promising antimicrobial activity against a range of pathogens. Studies conducted using disk diffusion methods revealed that EBU exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of EBU

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, EBU has been reported to possess anti-inflammatory effects. Research indicates that EBU reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

- Case Study on Breast Cancer : A study involving MCF-7 cells treated with EBU showed a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy.

- In Vivo Study : An animal model study demonstrated that administration of EBU resulted in a marked reduction in tumor size in xenograft models of lung cancer, supporting its potential as a therapeutic agent.

Mechanistic Insights

The biological activity of EBU can be attributed to its ability to interact with specific molecular targets within cells. Research suggests that EBU may inhibit key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of EBU towards various targets. The results indicate strong binding interactions with proteins involved in cancer progression, suggesting a rationale for its observed biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.